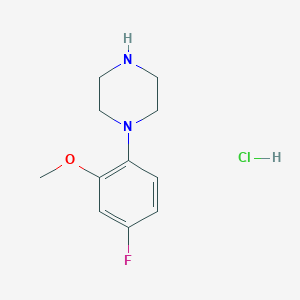

1-(4-Fluoro-2-methoxyphenyl)piperazine;hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

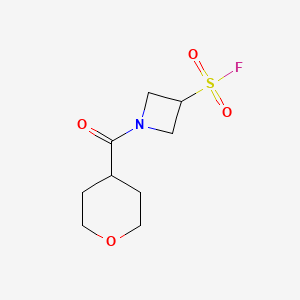

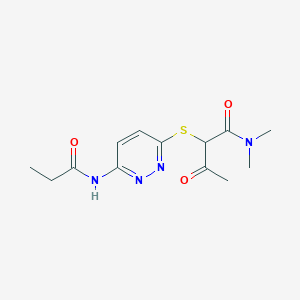

“1-(4-Fluoro-2-methoxyphenyl)piperazine;hydrochloride” is a chemical compound with the CAS Number: 186386-96-9 . It has a molecular weight of 246.71 . It is a powder at room temperature .

Synthesis Analysis

While specific synthesis methods for “1-(4-Fluoro-2-methoxyphenyl)piperazine;hydrochloride” were not found, piperazine derivatives can be synthesized through various methods. For instance, the cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing amino group, parallel solid-phase synthesis, and photocatalytic synthesis .Molecular Structure Analysis

The InChI code for “1-(4-Fluoro-2-methoxyphenyl)piperazine;hydrochloride” is1S/C11H15FN2O.ClH/c1-15-11-8-9 (12)2-3-10 (11)14-6-4-13-5-7-14;/h2-3,8,13H,4-7H2,1H3;1H . This indicates the molecular structure of the compound. Physical And Chemical Properties Analysis

“1-(4-Fluoro-2-methoxyphenyl)piperazine;hydrochloride” is a powder at room temperature . It has a molecular weight of 246.71 .Scientific Research Applications

Radioligand Development for Neuroimaging

- [18F]p-MPPF , a derivative incorporating 1-(4-Fluoro-2-methoxyphenyl)piperazine, is utilized as a radioligand for PET studies to investigate serotonergic neurotransmission . It is specifically an antagonist for the 5-HT1A receptors, enabling the study of serotonin dynamics in various animal models and humans, indicating its utility in neuroscience research and potential applications in understanding psychiatric disorders (Plenevaux et al., 2000).

Understanding Neurotransmission and Drug Development

- Cocaine-abuse therapeutic agents : Derivatives of 1-(4-Fluoro-2-methoxyphenyl)piperazine have been synthesized and evaluated for their efficacy as long-acting agents in the treatment of cocaine abuse. These compounds show significant selectivity and affinity towards dopamine and serotonin transporters, underlining their potential in developing therapies against cocaine dependence (Hsin et al., 2002).

Scale-Up Synthesis and Chemical Process Development

- A robust process for the preparation of dopamine uptake inhibitor GBR-12909 , which includes 1-(4-Fluoro-2-methoxyphenyl)piperazine as part of its structure, has been developed. This research highlights the importance of chemical engineering in the pharmaceutical industry, showcasing efforts to improve yield, reproducibility, and environmental impact of drug synthesis (Ironside et al., 2002).

Antidepressant and Serotonin Reuptake Inhibitors Development

- Compounds modeled after fluoxetine, incorporating 1-(4-Fluoro-2-methoxyphenyl)piperazine, have been synthesized as selective serotonin reuptake inhibitors (SSRIs) with a potentially improved adverse reaction profile. These compounds are investigated for their effectiveness in treating depression while minimizing common SSRI-induced side effects like sexual dysfunction (Dorsey et al., 2004).

Mechanism of Action

Target of Action

1-(4-Fluoro-2-methoxyphenyl)piperazine hydrochloride is a piperazine derivative . It is assumed to have a mixed mechanism of action, with serotonergic and dopamine antagonistic properties . The primary targets of this compound are likely to be the serotonin and dopamine receptors, which play crucial roles in mood regulation, reward, and motor control .

Mode of Action

This compound interacts with its targets by inhibiting the reuptake and inducing the release of the monoamine neurotransmitters . This is a mechanism of action shared with drugs of abuse such as amphetamines . The compound produces somewhat similar effects, although it is much less potent and is thought to have relatively insignificant abuse potential .

Biochemical Pathways

The compound’s interaction with serotonin and dopamine receptors affects various biochemical pathways. By inhibiting the reuptake of these neurotransmitters, it increases their concentration in the synaptic cleft, leading to prolonged neurotransmitter action. This can result in downstream effects such as mood elevation or stimulation .

Pharmacokinetics

Based on its structural similarity to other piperazine derivatives, it is likely to be well-absorbed orally, distributed throughout the body, metabolized in the liver, and excreted in the urine .

Result of Action

The molecular and cellular effects of the compound’s action are primarily due to its interaction with serotonin and dopamine receptors. This can lead to changes in neuronal signaling and ultimately alter various physiological processes, including mood, reward, and motor control .

Action Environment

Environmental factors such as pH, temperature, and the presence of other substances can influence the compound’s action, efficacy, and stability. For example, certain substances may compete with the compound for binding to its target receptors, potentially reducing its efficacy. Additionally, extreme pH or temperature conditions could affect the compound’s stability .

properties

IUPAC Name |

1-(4-fluoro-2-methoxyphenyl)piperazine;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15FN2O.ClH/c1-15-11-8-9(12)2-3-10(11)14-6-4-13-5-7-14;/h2-3,8,13H,4-7H2,1H3;1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BUJCQWOCKGJWGX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)F)N2CCNCC2.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16ClFN2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

246.71 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(4-Fluoro-2-methoxyphenyl)piperazine;hydrochloride | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[(3-chlorophenyl)sulfinyl]-N-(4-methoxyphenyl)acetamide](/img/structure/B2996683.png)

![N-[2-(2,3-dihydro-1H-indol-3-yl)ethyl]-2,2,2-trifluoroacetamide](/img/structure/B2996693.png)

![2-Bromo-N-[(4-thiophen-3-ylthiophen-2-yl)methyl]benzamide](/img/structure/B2996694.png)

![2-(2-bromo-5-methoxybenzoyl)-8-chloro-3,4-dihydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidin-11(2H)-one](/img/structure/B2996696.png)

![Ethyl 5-(3-fluorophenyl)-2-(isobutylthio)-7-methyl-4-oxo-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate](/img/structure/B2996697.png)

![Methyl 2-methyl-5-{[(3,4,5,6-tetrachloropyridin-2-yl)formamido]methyl}furan-3-carboxylate](/img/structure/B2996705.png)